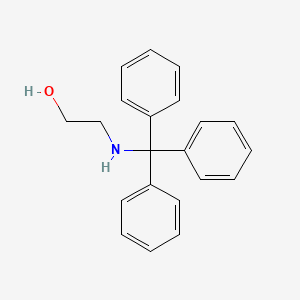
2-(三苯甲基氨基)乙醇
概述
描述
2-(Tritylamino)ethanol is a chemical compound with the linear formula C21H21NO . It is sold by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(Tritylamino)ethanol consists of 21 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 303.162314293 g/mol .Physical And Chemical Properties Analysis
The molecular weight of 2-(Tritylamino)ethanol is 303.4 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 6 rotatable bonds .科学研究应用
分析化学中的电化学发光
与 2-(三苯甲基氨基)乙醇相关的化合物 2-(二丁基氨基)乙醇 (DBAE) 以其在 Ru(bpy)3^2+ 体系中电化学发光 (ECL) 的效率而著称。这已被探索用于分析化学中的潜在应用,特别是用于多巴胺等物质的灵敏检测。该机制涉及 DBAE 的还原形式被多巴胺氧化产物猝灭,与其他体系相比提供了一种独特的分析途径 (薛等,2009)。
增强电化学发光
DBAE 也因其在增强 Ru(phen)3^2+(一种众所周知的 ECL 发光体)的电化学发光中的作用而受到研究。证明了 DBAE 在放大 ECL 发射强度方面的有效性,为电化学应用中更灵敏的检测方法提供了潜力 (帕尔文等,2013)。
响应氧气的电化学发光系统
已经观察到 2-(二丁基氨基)乙醇与溶解氧发生强烈的阳极电化学发光,从而开发出一种响应氧气的 ECL 系统。该系统显示出检测葡萄糖氧化酶的希望,突出了其在生化分析中的潜在用途 (卡格博等,2014)。
热力学研究
对相关乙醇胺的热力学性质的研究,例如蒸汽压、热容和相行为,为理解这些化合物的物理性质提供了关键数据。此类信息对于各种工业和科学应用至关重要,包括化学合成和材料科学 (索阿雷斯等,2018)。
CO2 吸收研究
与 2-(三苯甲基氨基)乙醇密切相关的无溶剂醇胺的研究表明了它们在 CO2 捕获过程中的潜力。这些研究突出了 CO2 捕获的效率和速率,展示了在减少温室气体排放方面对环境有益的应用 (巴尔扎格利等,2016)。
安全和危害
The safety data sheet for 2-(Tritylamino)ethanol suggests that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
属性
IUPAC Name |
2-(tritylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSBJDZSBNDAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389551 | |
| Record name | 2-(tritylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tritylamino)ethanol | |
CAS RN |
24070-16-4 | |
| Record name | 2-[(Triphenylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tritylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



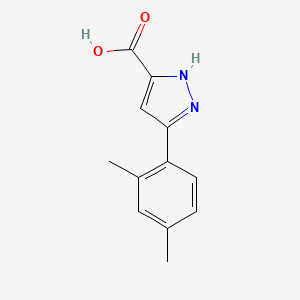
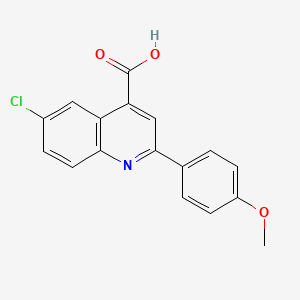
![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


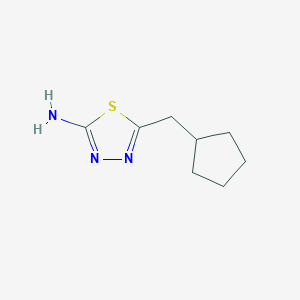


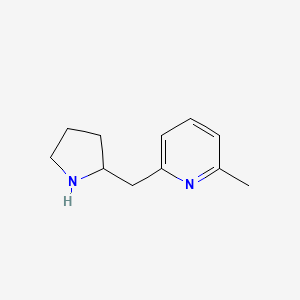

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)